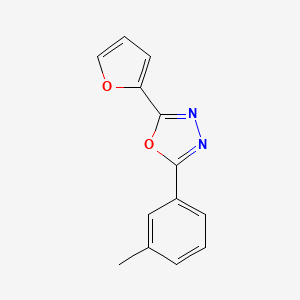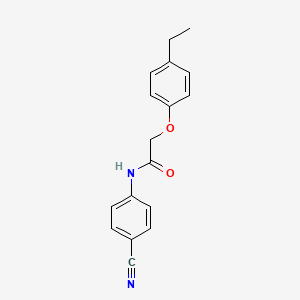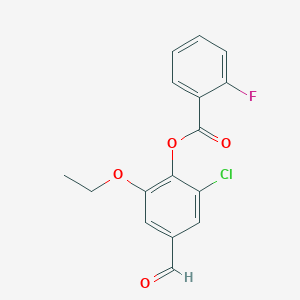
1-methyl-2-(3-methylphenyl)-1H-benzimidazole
Vue d'ensemble
Description
1-methyl-2-(3-methylphenyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is commonly known as MMB or MMBI and has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Antimicrobial Properties
1-methyl-2-(3-methylphenyl)-1H-benzimidazole and its derivatives have shown significant antimicrobial properties. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole exhibited potent activity against the gastric pathogen Helicobacter pylori, including strains resistant to other treatments (Carcanague et al., 2002). This includes a low minimal inhibition concentration and narrow spectrum activity specifically targeting Helicobacter spp. without affecting other microorganisms (Kühler et al., 2002).
Corrosion Inhibition
Benzimidazole derivatives, such as this compound, have been utilized as corrosion inhibitors. A study by Yadav et al. (2013) investigated the efficiency of these inhibitors for mild steel in HCl solution, showing that their effectiveness increased with concentration (Yadav et al., 2013).
Antioxidant Properties
Several benzimidazole derivatives demonstrate significant antioxidant properties. Kuş et al. (2004) synthesized various benzimidazole derivatives and found that they showed considerable effects on inhibiting lipid peroxidation in rat liver, suggesting potential antioxidant applications (Kuş et al., 2004). Additionally, Saini et al. (2016) explored the antioxidant activity of 2-methyl benzimidazole, which is structurally similar to this compound, using the DPPH method (Saini et al., 2016).
Anticancer and Anti-HIV Properties
Benzimidazole-based compounds also exhibit potential in cancer and HIV treatment. Paul et al. (2015) synthesized benzimidazole compounds with notable in vitro cytotoxic effects against various cancer cell lines (Paul et al., 2015). Similarly, Chimirri et al. (1998) found that benzimidazole analogs effectively inhibited HIV-1 replication in vitro, demonstrating their potential as anti-HIV agents (Chimirri et al., 1998).
DNA Interaction and Antimicrobial Activity
Benzimidazole derivatives have been found to interact with DNA and exhibit antimicrobial activity. For example, Alpan et al. (2007) studied the effects of 1H-benzimidazole derivatives on mammalian type I DNA topoisomerase activity, indicating potential applications in modifying DNA processes (Alpan et al., 2007). Additionally, Tien et al. (2016) synthesized benzimidazole derivatives containing oxadiazole or triazole heterocycle, which showed antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016).
Propriétés
IUPAC Name |
1-methyl-2-(3-methylphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-5-7-12(10-11)15-16-13-8-3-4-9-14(13)17(15)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMNZLWHTVXKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)






![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)
